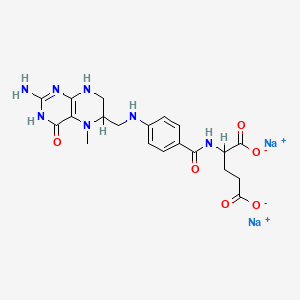

5-Methyltetrahydrofolic acid disodium salt

描述

5-Methyltetrahydrofolic acid disodium salt is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .

Mode of Action

this compound acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .

Biochemical Pathways

The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of this compound results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.

Action Environment

It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.

生化分析

Biochemical Properties

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from this compound to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, this compound plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .

Molecular Mechanism

The primary mechanism of action of this compound is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from this compound is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of this compound are maximized at optimal doses, but adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of this compound is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .

生物活性

5-Methyltetrahydrofolic acid disodium salt (5-MTHF) is a biologically active form of folate, which plays a crucial role in various physiological processes, including DNA synthesis, repair, and methylation. This article delves into the biological activity of 5-MTHF, focusing on its pharmacokinetics, bioavailability, and implications for health, particularly in cardiovascular disease and folate deficiency.

Pharmacokinetics and Bioavailability

Higher Bioavailability Compared to Folic Acid

Research indicates that 5-MTHF exhibits significantly higher bioavailability than traditional folic acid. A study comparing the pharmacokinetic profiles of 5-MTHF and folic acid revealed that peak concentrations of 5-MTHF were approximately seven times higher than those observed with folic acid administration. Specifically, the peak concentration of the natural isomer 6S-5-MTHF reached 129 ng/ml compared to 14.1 ng/ml for folic acid (P < 0.001) .

Table 1: Pharmacokinetic Parameters of 5-MTHF vs. Folic Acid

| Parameter | 5-MTHF (6S) | Folic Acid |

|---|---|---|

| Peak Concentration (ng/ml) | 129 (±42.4) | 14.1 (±9.4) |

| Time to Peak (hours) | 1-3 | 1-3 |

| Bioavailability | Higher | Lower |

Role in Homocysteine Remethylation

5-MTHF is pivotal in the remethylation of homocysteine to methionine, a process facilitated by the enzyme methylenetetrahydrofolate reductase (MTHFR). Individuals with the MTHFR 677C → T polymorphism are at increased risk for cardiovascular diseases due to impaired homocysteine metabolism. Supplementation with 5-MTHF can potentially mitigate these risks by providing a direct source of active folate that bypasses the need for enzymatic conversion .

Health Implications

Cardiovascular Health

Studies suggest that high levels of 5-MTHF may confer cardiovascular benefits independent of plasma homocysteine levels. The direct administration of 5-MTHF has been linked to improved endothelial function, which is critical for maintaining vascular health .

Safety and Nutritional Considerations

The European Food Safety Authority (EFSA) has deemed the monosodium salt of l-5-methyltetrahydrofolic acid safe for consumption under proposed conditions. It is recommended as a partial or complete substitute for folic acid in various food products . The bioavailability from this novel food source is comparable to other authorized forms of folate, ensuring that it can effectively contribute to dietary folate intake without raising safety concerns.

Case Studies

Clinical Trials

Several clinical trials have assessed the efficacy and safety of 5-MTHF supplementation. One notable study demonstrated that participants receiving daily doses of 400 μg of 5-MTHF showed significant improvements in biomarkers associated with folate status compared to those receiving equivalent amounts of folic acid .

Table 2: Summary of Clinical Trials Involving 5-MTHF

| Study Reference | Dosage (μg/day) | Duration | Outcome |

|---|---|---|---|

| Keresztesy & Silverman (1951) | 400 | 12 weeks | Improved homocysteine levels |

| EFSA Review (2023) | Varies | Ongoing | Safety and bioavailability confirmed |

科学研究应用

Scientific Research Applications

5-Methyltetrahydrofolic acid disodium salt is used as a source of folate in various food categories, excluding foods for infants and young children unless specifically indicated . It serves as an alternative to folic acid . Studies have explored its effectiveness in raising plasma 5-Methyl-THF levels compared to folic acid .

Folate Bioavailability and Pharmacokinetics

Research indicates that (6S)-5-Methyl-THF salts and folic acid exhibit differences in their ability to increase plasma (6S)-5-Methyl-THF levels . A study involving 24 adults demonstrated that a single oral dose of 436 µg of (6S)-5-Methyl-THF-Na resulted in a higher AUC 0–8 h and Cmax of plasma (6S)-5-Methyl-THF compared to an equimolar dose of 400 µg of folic acid . The Tmax was also shorter after the intake of (6S)-5-Methyl-THF-Na compared to folic acid, potentially due to delayed processing of folic acid to (6S)-5-Methyl-THF in the liver .

| Parameter | (6S)-5-Methyl-THF-Na | Folic Acid |

|---|---|---|

| AUC 0–8 h (nmol/L*h) | 126.0 (33.6) | 56.0 (25.3) |

| Cmax (nmol/L) | 23.9 (7.3) | 20.7 (7.7) |

| Tmax (minutes) | 30 (30–60) | 60 (60–60) |

AUC = area under the curve; Cmax = maximum concentration; Tmax = time to maximum concentration

The monosodium salt of l‐5‐methyltetrahydrofolic acid is proposed as a substitute for folic acid in various food categories . The European Food Safety Authority (EFSA) assessed its safety as a novel food, finding no safety concerns regarding its production process, composition, specifications, and stability . Proper processing and storage conditions are necessary to maintain its stability in different food matrices .

Maternal Health

常见问题

Basic Research Questions

Q. What are the recommended methods for quantifying 5-MTHF in biological samples (e.g., serum, urine)?

- Answer : Capillary zone electrophoresis (CZE) coupled with UV detection or mass spectrometry (MS) is widely used. Key considerations include:

- Analyte Stability : Use antioxidant additives (e.g., ascorbic acid) in sample preparation to prevent oxidation .

- Volatile Buffers : For MS compatibility, use volatile electrolytes like acetic acid/ammonia mixtures (pH 3.5–4.5) to avoid ion suppression .

- Standard Preparation : Prepare 5-MTHF stock solutions (e.g., 2 × 10⁻² M) with 5 mM hydrazine and ascorbic acid, stored at -20°C in aliquots .

Q. How does 5-MTHF function in one-carbon metabolism and methylation cycles?

- Answer : 5-MTHF acts as a methyl donor in the regeneration of methionine from homocysteine via methionine synthase. This process is critical for:

- DNA Synthesis : Provision of methyl groups for thymidylate synthesis.

- Epigenetic Regulation : Methylation of DNA/histones via S-adenosylmethionine (SAM) .

- Experimental models often use 5-MTHF to study folate-dependent enzyme kinetics (e.g., methylenetetrahydrofolate reductase) .

Q. What purity assessment methods are validated for 5-MTHF disodium salt?

- Answer : UV-vis spectrophotometry (≥88% purity) is commonly used. Key parameters include:

- Storage : Maintain at -20°C in airtight, light-protected containers to prevent photodegradation .

- Solubility : Test aqueous solubility (e.g., 25 mg/mL in water) to confirm integrity .

Advanced Research Questions

Q. How can researchers mitigate 5-MTHF degradation in long-term cell culture studies?

- Answer : Degradation pathways (oxidation, photolysis) require:

- Antioxidant Cocktails : Include ascorbic acid (1–5 mM) and inert gas purging (e.g., nitrogen) in media .

- Light Protection : Use amber vials and low-light conditions during handling .

- Stability Monitoring : Periodic HPLC or CE-MS analysis to quantify intact 5-MTHF vs. oxidized byproducts (e.g., 10-formyl-THF) .

Q. What experimental designs address contradictions in 5-MTHF bioavailability across in vitro vs. in vivo models?

- Answer : Discrepancies often arise from:

- Transport Variability : Assess RFC (reduced folate carrier) and PCFT (proton-coupled folate transporter) expression in cell lines .

- Species Differences : Compare pharmacokinetics in rodent vs. humanized models, focusing on hepatic recapture and renal excretion .

- Data Normalization : Use isotopically labeled 5-MTHF (e.g., ¹³C₅-5-MTHF) as an internal standard for LC-MS/MS quantification .

Q. How does 5-MTHF disodium salt interact with methyltransferase enzymes compared to other folate derivatives?

- Answer : Mechanistic studies require:

- Enzyme Assays : Measure kinetic parameters (Km, Vmax) for 5-MTHF vs. 10-formyl-THF or tetrahydrofolate in methyltransferase reactions (e.g., glycine N-methyltransferase) .

- Cofactor Competition : Use radiolabeled ³H-SAM to track methyl group transfer efficiency in the presence of competing folates .

Q. What are the implications of 5-MTHF’s stereochemical purity in epigenetic studies?

- Answer : The (6S)-stereoisomer is biologically active. Contamination with (6R)-isomers can lead to:

属性

IUPAC Name |

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIWVYLOTHCGRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046814 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-52-9 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。